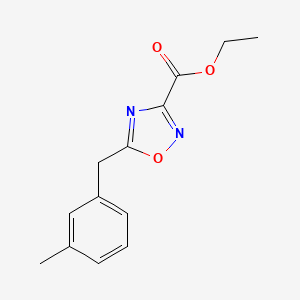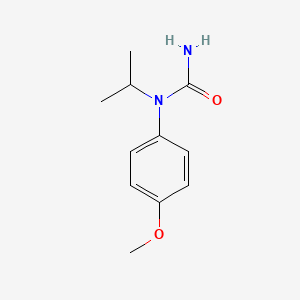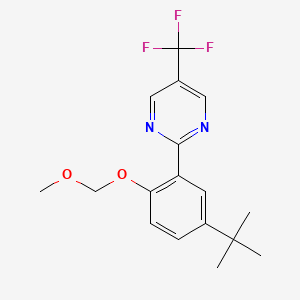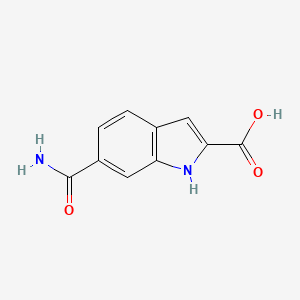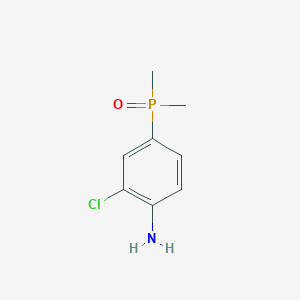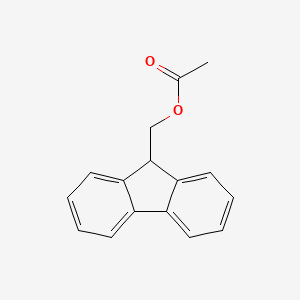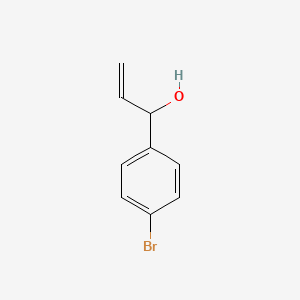
1-(4-Bromophenyl)prop-2-en-1-ol
Vue d'ensemble
Description
1-(4-Bromophenyl)prop-2-en-1-ol is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a hydroxypropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of 4-(1-Hydroxy-2-propenyl)phenol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxypropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(1-Hydroxy-2-propenyl)benzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: 4-(1-Formyl-2-propenyl)-bromobenzene or 4-(1-Carboxy-2-propenyl)-bromobenzene.
Reduction: 4-(1-Hydroxy-2-propenyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxypropenyl group can participate in hydrogen bonding and other interactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hydroxy-2-phenoxyethyl)phenol: Similar structure but with a phenoxyethyl group instead of a bromobenzene moiety.
1’-Acetoxychavicol acetate: Contains an acetoxy group and is used for its insecticidal properties.
Propriétés
Numéro CAS |
58824-56-9 |
|---|---|
Formule moléculaire |
C9H9BrO |
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
1-(4-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |
Clé InChI |
DNFHNWHADKQZCE-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
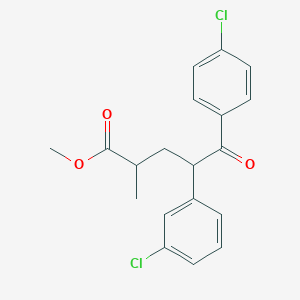
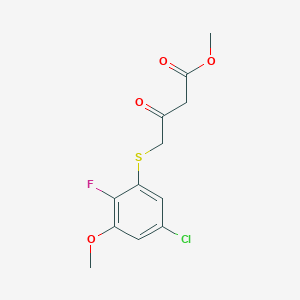

![5-(2-Methylaminoethyl)-1-azabicyclo[3.3.0]octane](/img/structure/B8390335.png)

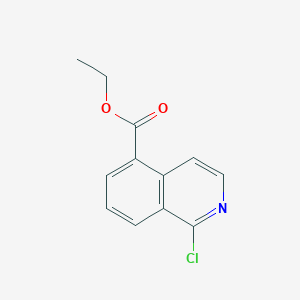
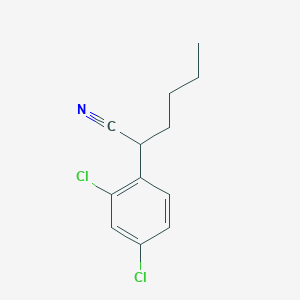
![3-Methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]aniline](/img/structure/B8390373.png)
